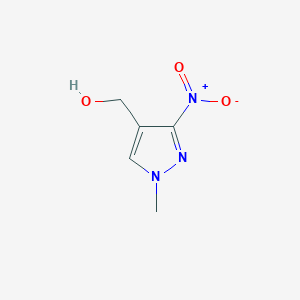

(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by a methyl group at the first position, a nitro group at the third position, and a hydroxymethyl group at the fourth position on the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures (around 100°C) for an extended period (16 hours) to ensure complete nitration . The resulting product is then isolated by precipitation in ice water and purified through crystallization from acetone.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve additional steps such as recrystallization and chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

Oxidation: (1-Methyl-3-nitro-1H-pyrazol-4-yl)carboxylic acid.

Reduction: (1-Methyl-3-amino-1H-pyrazol-4-yl)methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for developing novel materials and catalysts .

Biology

The biological applications of this compound are particularly noteworthy:

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, demonstrating its potential as an antibacterial agent .

- Antiviral Properties : Preliminary studies indicate that this compound may inhibit viral replication processes, suggesting its potential for antiviral drug development .

Medicine

The medicinal applications of this compound have been explored in several contexts:

-

Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). It induces apoptosis through the activation of caspase pathways and disruption of mitochondrial function .

Table 1: Anticancer Activity Against Various Cell Lines

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12 Apoptosis induction PC-3 (Prostate) 15 Caspase activation HCT116 (Colon) 10 Cell cycle arrest

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Industrial Applications

In industry, this compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique structure allows for modifications that can enhance material performance in various applications .

Wirkmechanismus

The mechanism of action of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol and its derivatives depends on their specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The exact pathways involved vary based on the biological system and the specific derivative used.

Vergleich Mit ähnlichen Verbindungen

3-Methyl-4-nitro-1H-pyrazole: Similar structure but lacks the hydroxymethyl group.

1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

3-Amino-1-methyl-4-nitro-1H-pyrazole: The nitro group is reduced to an amino group.

Uniqueness: (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydroxymethyl group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.

Biologische Aktivität

(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields including medicine and industry.

This compound interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous substances in the body. Such interactions can lead to alterations in metabolic pathways, influencing drug metabolism and efficacy.

Cellular Effects

The influence of this compound on cellular processes is profound. It modulates cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in metabolic pathways, thereby impacting overall cellular function.

Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves its binding interactions with biomolecules. It can either inhibit or activate enzymes depending on the nature of the interaction. The presence of functional groups such as nitro and hydroxymethyl enhances its binding affinity to target molecules. This modulation can lead to significant changes in enzyme activity and gene expression.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. Compounds based on the 1H-pyrazole structure have shown efficacy against various cancer cell lines, including lung, brain, colorectal, and breast cancers. For example, derivatives have been reported to inhibit the growth of MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition observed |

| Breast Cancer | MDA-MB-231 | High antiproliferative activity |

| Liver Cancer | HepG2 | Notable growth inhibition |

| Colorectal Cancer | HCT116 | Moderate inhibition |

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, this compound has demonstrated anti-inflammatory and antimicrobial activities. These properties make it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases and infections .

Case Studies

- Anticancer Efficacy : A study involving a series of pyrazole derivatives showed that modifications in the structure significantly enhanced their cytotoxicity against multiple cancer types. The study concluded that specific substitutions on the pyrazole ring could lead to improved selectivity and potency against cancer cells .

- Inflammation Models : In vitro assays using macrophage cell lines demonstrated that this compound reduced pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

(1-methyl-3-nitropyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2,9H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCXNPSBOVMFKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.